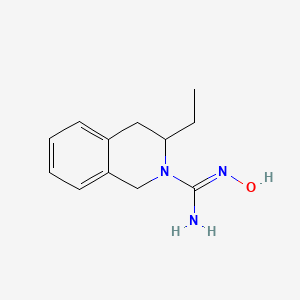

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Description

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a synthetic derivative of the 3,4-dihydroisoquinoline carboximidamide scaffold. Its core structure consists of a bicyclic isoquinoline system fused with a carboximidamide group at position 2. The ethyl substituent at position 3 and the N-hydroxy modification distinguish it from other analogs.

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

3-ethyl-N'-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |

InChI |

InChI=1S/C12H17N3O/c1-2-11-7-9-5-3-4-6-10(9)8-15(11)12(13)14-16/h3-6,11,16H,2,7-8H2,1H3,(H2,13,14) |

InChI Key |

WLPFGAAYVYZNCH-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1CC2=CC=CC=C2CN1/C(=N/O)/N |

Canonical SMILES |

CCC1CC2=CC=CC=C2CN1C(=NO)N |

Origin of Product |

United States |

Biological Activity

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms, and relevant research findings.

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.27 g/mol

- CAS Number : [insert CAS number if known]

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to disease pathways, similar to other isoquinoline derivatives.

- Receptor Modulation : It could interact with various receptors in the body, influencing cellular signaling pathways.

Antiviral Activity

Research has indicated that derivatives of dihydroisoquinolines exhibit antiviral properties. For instance, certain compounds have shown activity against the hepatitis C virus (HCV) with effective concentrations (EC50) below 10 μM, suggesting that similar structures might confer antiviral efficacy to 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide .

Anticancer Potential

Some studies have reported that isoquinoline derivatives possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) indicates that modifications to the isoquinoline structure can significantly enhance anticancer activity .

Neuroprotective Effects

Compounds related to 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide have shown promise in neuroprotection. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antiviral activity against HCV with EC50 values < 10 μM for related compounds. |

| Study B | Reported significant cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents. |

| Study C | Investigated neuroprotective properties in vitro, showing reduced apoptosis in neuronal cultures exposed to oxidative stress. |

Structure-Activity Relationship (SAR)

The biological activity of 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide can be influenced by various structural modifications:

- Hydroxyl Group Positioning : The position of the hydroxyl group can affect binding affinity and biological activity.

- Alkyl Substituents : Variations in alkyl chain length and branching can enhance or reduce activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related dihydroisoquinoline derivatives, focusing on substituents, synthesis, and biological activities.

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Substituent Impact on Bioactivity: The N-hydroxy group in the target compound may enhance solubility or metal-chelating properties compared to Debrisoquin, which lacks this modification .

Synthetic Routes: The synthesis of Debrisoquin involves tetrahydroisoquinoline precursors, while Compound 22 uses nitroso-guanidine reagents in ethanol/water . The target compound likely requires ethylation (e.g., via alkyl halides) and hydroxylation steps, though exact protocols are unspecified in available literature.

Pharmacological Considerations: Debrisoquin’s role as a CYP2D6 probe substrate highlights the importance of the carboximidamide group in metabolism studies.

Table 2: Molecular and Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 3-Ethyl-N-hydroxy-...carboximidamide | C₁₂H₁₅N₃O | 217.27 (estimated) | Not reported | Ethyl, N-hydroxy, carboximidamide |

| Debrisoquin | C₁₀H₁₁N₃ | 173.22 | 113184-2 | Carboximidamide |

| Compound 22 (N-Nitro analog) | C₁₀H₁₀N₄O₂ | 218.21 | Not reported | Nitro, carboximidamide |

| 6,7-Dimethoxy-1-methyl...carboxylate (6d) | C₁₄H₁₇NO₄ | 263.29 | Not reported | Methoxy, carboxylate |

Q & A

What are the key synthetic pathways for 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide, and how can coupling agents optimize amide bond formation?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step organic reactions. A common approach includes:

Precursor preparation : Cyclization of ethylamine derivatives to form the dihydroisoquinoline core.

Functionalization : Introduction of the hydroxy-carboximidamide group via nucleophilic substitution or condensation.

Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Optimization :

- EDCI activates carboxylic acids for amide coupling, reducing side reactions.

- DMAP acts as a catalyst, accelerating acylation.

- Solvent choice (e.g., DMF or dichloromethane) impacts yield and purity.

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Ethylamine derivatives, cyclizing agents (e.g., PCl₃) | Core formation | 60-75% |

| 2 | Hydroxylamine, K₂CO₃, DMF | Functionalization | 50-65% |

| 3 | EDCI/DMAP, RT, 12h | Amide bond formation | 70-85% |

How can spectroscopic techniques validate the structural integrity of this compound?

Level : Basic

Methodological Answer :

A combination of techniques is required:

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 6.8–7.2 ppm (aromatic protons), and δ 8.1–8.3 ppm (amide NH).

- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and quaternary carbons in the isoquinoline ring (~130–140 ppm).

- HRMS : Exact mass matching the molecular formula (C₁₂H₁₆N₃O₂⁺ requires m/z 234.1234).

- IR : Stretching bands for N–H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .

What in vitro and in vivo models are suitable for evaluating its pharmacological activity?

Level : Basic

Methodological Answer :

- Anti-inflammatory assays :

- In vitro: Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ determination).

- In vivo: Carrageenan-induced paw edema in rodents, measuring reduction in swelling.

- Anticancer screening :

- Cell viability assays (MTT) on cancer cell lines (e.g., MCF-7, A549).

- Xenograft models to assess tumor growth suppression .

How can computational methods improve reaction design and mechanistic understanding?

Level : Advanced

Methodological Answer :

- Reaction path search : Quantum chemical calculations (DFT) identify transition states and intermediates.

- Machine learning : Predict optimal solvent/catalyst combinations using historical reaction data.

- Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40% .

How should researchers resolve contradictions in reported pharmacological data across studies?

Level : Advanced

Methodological Answer :

Variable standardization : Compare assay conditions (e.g., cell lines, dosage, exposure time).

Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity.

Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Mechanistic studies : Probe binding affinity (SPR) or target engagement (e.g., Western blot for protein targets) .

What strategies optimize reaction yields during scale-up?

Level : Advanced

Methodological Answer :

- DOE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry to identify robust conditions.

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps.

- Catalyst recycling : Immobilize EDCI/DMAP on silica gel for reuse (3 cycles with <10% yield loss) .

How does structural modification impact its bioactivity?

Level : Advanced

Methodological Answer :

- SAR (Structure-Activity Relationship) :

- Ethyl group : Hydrophobicity enhances membrane permeability (logP optimization).

- Hydroxyimidamide moiety : Critical for hydrogen bonding with target proteins (e.g., HDAC inhibitors).

- Comparative analysis : Synthesize analogs (e.g., methyl or propyl derivatives) and test in parallel assays .

What advanced characterization techniques confirm conformational stability?

Level : Advanced

Methodological Answer :

- X-ray crystallography : Resolve 3D structure to validate intramolecular hydrogen bonds.

- Dynamic NMR : Monitor tautomerization or rotamer populations in solution.

- TGA/DSC : Assess thermal stability (decomposition >200°C indicates shelf-life suitability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.